1-(4-chlorophenyl)thiourea
Overview
Description
(4-Chlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H7ClN2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiourea group attached to a 4-chlorophenyl ring, which imparts unique chemical and physical properties.
Scientific Research Applications
(4-Chlorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: (4-Chlorophenyl)thiourea derivatives have been investigated for their potential anticancer and antiviral activities.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.
Mechanism of Action
Target of Action
4-Chlorophenylthiourea, also known as N-(4-Chlorophenyl)thiourea, 1-(4-chlorophenyl)thiourea, or (4-Chlorophenyl)thiourea, is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Result of Action
It is known that 4-Chlorophenylthiourea is used as an intermediate in the synthesis of N-(4-Chlorophenyl)-O-methylisourea Sulfate Salt, which is a cytotoxic agent displaying tumor inhibitory activity .
Biochemical Analysis
Cellular Effects
Some thiourea derivatives, which include 4-Chlorophenylthiourea, have shown diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Molecular Mechanism
It is suggested that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Metabolic Pathways
It is suggested that the metabolism of toxic thioureas involves the loss of sulfur while non-toxic compounds are either excreted unchanged or undergo alternate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C6H4ClNH2} + \text{SCN}^- \rightarrow \text{C6H4ClNHCSNH2} ]
Industrial Production Methods: In industrial settings, (4-Chlorophenyl)thiourea is typically produced through the reaction of 4-chloroaniline with ammonium thiocyanate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Aminophenylthiourea.
Substitution: Various substituted phenylthioureas.
Comparison with Similar Compounds
Thiourea: Structurally similar but lacks the chlorophenyl group.
N,N’-bis(4-chlorophenyl)thiourea: Contains two 4-chlorophenyl groups, offering different reactivity and applications.
Phenylthiourea: Similar structure but without the chlorine atom.
Uniqueness: (4-Chlorophenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and imparts specific biological activities. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEFWRUIYOXUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190455 | |
Record name | Thourea, (4-chlorophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-23-9 | |
Record name | N-(4-Chlorophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3696-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(p-chlorophenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thourea, (4-chlorophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophenyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (4-Chlorophenyl)thiourea (C7H7ClN2S) has a molecular weight of 186.66 g/mol. [] Spectroscopic data, including FT-IR, 1H NMR, and 13C NMR, confirms its structure. [] These techniques provide insights into the functional groups and connectivity within the molecule.
A: Research indicates that (4-Chlorophenyl)thiourea quenches the intrinsic fluorescence of HSA through a static quenching mechanism. [] This interaction primarily involves hydrophobic forces, as evidenced by thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS). []
A: Yes, a synchronous fluorescence technique utilizing (4-Chlorophenyl)thiourea has been developed for HSA determination. This method has proven successful in detecting HSA in human serum samples. []
A: Yes, several crystal structures of (4-Chlorophenyl)thiourea derivatives have been reported. For example, the crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide reveals classical N–H⋯O hydrogen bonding interactions. [] Additionally, the structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been determined, providing insights into its solid-state arrangement. []
A: Research suggests that structural modifications to (4-Chlorophenyl)thiourea can significantly impact its biological activity. For instance, introducing specific substituents, like a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety, led to the development of a potent thymidine monophosphate kinase (TMPK) inhibitor. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing desired biological effects.
A: Derivatives of (4-Chlorophenyl)thiourea, particularly those containing chlorosubstituents, exhibit notable antifungal activity against Alternaria alternata and Curvularia lunata. [] This finding highlights the potential of this compound class as antifungal agents.
A: Several (4-Chlorophenyl)thiourea derivatives demonstrate insecticidal and larvicidal properties. Notably, N1-[4-(4-nitrophenylthio)phenyl]-N3-(4-chlorobenzoyl) thiourea exhibits potent activity against cockroaches (Periplanata americana) and mosquito larvae (Culex pipiens fatigans). []
A: Yes, researchers have investigated the cytotoxicity of (4-Chlorophenyl)thiourea derivatives using QSAR (Quantitative Structure-Activity Relationship) studies. [, ] This approach helps in understanding the relationship between the compound's structure and its cytotoxic effects.
A: Studies on N-2-(picolyl)-N′-4-chlorophenylthioureas encompass spectral and thermal characterization. [] This information is valuable for understanding the compound's behavior under different temperature conditions, which is crucial for various applications.
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